molecular formula C12H7BrCl2 B14024306 4-Bromo-3,5-dichloro-1,1'-biphenyl

4-Bromo-3,5-dichloro-1,1'-biphenyl

Cat. No.: B14024306
M. Wt: 301.99 g/mol
InChI Key: LVZPQLPQJPLFEV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Biphenyl (B1667301) Chemistry and Its Academic Significance

Halogenated biphenyls, which include polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are characterized by a biphenyl structure substituted with halogen atoms. nih.gov Due to their chemical stability, resistance to heat, and electrical insulating properties, they were once widely used in industrial applications such as dielectric fluids in transformers and capacitors, heat transfer fluids, and as plasticizers in paints and plastics. researchgate.nettriumvirate.comepa.govnih.gov

The academic significance of halogenated biphenyls stems from their widespread environmental presence and the complex toxicological profiles exhibited by different congeners. nih.govresearchgate.net Research in this area is crucial for understanding their environmental fate, potential for bioaccumulation, and the structure-activity relationships that govern their biological effects. nih.gov The study of specific congeners like 4-Bromo-3,5-dichloro-1,1'-biphenyl contributes to a more nuanced understanding of this diverse class of compounds.

Structural Characteristics and Isomeric Considerations of this compound

The structure of this compound consists of a biphenyl core, which is two benzene (B151609) rings linked by a single carbon-carbon bond. ontosight.ai In this specific isomer, one phenyl ring is substituted with a bromine atom at the 4-position and two chlorine atoms at the 3- and 5-positions. The other phenyl ring is unsubstituted.

The positioning of the halogen atoms on the biphenyl rings gives rise to a large number of possible isomers for halogenated biphenyls. The specific arrangement of bromine and chlorine atoms in this compound defines its unique chemical and physical properties. Isomeric considerations are critical in the study of halogenated biphenyls as different isomers can exhibit vastly different chemical behaviors and toxicological potencies. nih.govdoubtnut.comrsc.org

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Molecular Formula C12H7BrCl2
IUPAC Name This compound
CAS Number 1228477-76-6 aobchem.com

Historical Research Trajectories in Polyhalogenated Biphenyl Synthesis and Analysis

The history of polyhalogenated biphenyls dates back to the late 19th and early 20th centuries. PCBs were first synthesized in 1881 and commercially produced in the United States starting in 1929. triumvirate.comepa.gov The initial research focused on their synthesis and industrial applications, driven by their desirable physical and chemical properties. epa.govnih.gov

In the mid-20th century, the focus of research began to shift as the environmental persistence and potential for negative health effects of these compounds became apparent. triumvirate.comnih.gov The discovery of PCBs in environmental samples far from their production sites in the 1960s spurred a new wave of analytical research aimed at detecting and quantifying these compounds in various matrices. nih.gov This led to the development of sophisticated analytical techniques, such as gas chromatography, to separate and identify individual congeners.

The synthesis of specific polyhalogenated biphenyl congeners, including those containing both bromine and chlorine, became important for toxicological studies and as analytical standards. Methods like the Suzuki-Miyaura cross-coupling reaction are now commonly used for the synthesis of biphenyl derivatives. rsc.orgacs.org

Current Research Gaps and Emerging Avenues for this compound Studies

While extensive research has been conducted on major PCB and PBB congeners, specific mixed halogenated compounds like this compound are less studied. A significant research gap exists in understanding the unique environmental behavior, metabolic fate, and toxicological profile of such mixed halogenated biphenyls.

Emerging research avenues include:

Advanced Synthesis Methods: Developing more efficient and selective synthetic routes to produce pure this compound for detailed study. This includes the application of modern catalytic cross-coupling reactions. rsc.orgacs.org

Computational Studies: Utilizing computational chemistry to predict the physical, chemical, and toxicological properties of this compound. This can help to prioritize experimental studies and understand its interactions with biological systems. acs.org

Congener-Specific Analysis: Developing and applying analytical methods to detect and quantify this compound in environmental and biological samples to assess its prevalence and potential for exposure.

Mechanistic Toxicology: Investigating the specific molecular mechanisms of action of this compound to understand its potential biological effects at a cellular and molecular level.

Further research into these areas will provide a more complete picture of the role and significance of this compound within the broader context of halogenated organic compounds. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7BrCl2

Molecular Weight

301.99 g/mol

IUPAC Name

2-bromo-1,3-dichloro-5-phenylbenzene

InChI

InChI=1S/C12H7BrCl2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-7H

InChI Key

LVZPQLPQJPLFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Br)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 4 Bromo 3,5 Dichloro 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on Halogenated Biphenyls

The addition of an electrophile is the rate-determining step in EAS. mnstate.edu The stability of the resulting carbocation intermediate, known as a sigma complex or arenium ion, determines the reaction rate. mnstate.eduyoutube.com Electron-donating groups stabilize this intermediate and activate the ring, while electron-withdrawing groups destabilize it and deactivate the ring. mnstate.edu

For 4-bromo-3,5-dichloro-1,1'-biphenyl, the unsubstituted phenyl ring is significantly more activated towards electrophilic attack than the halogenated ring. Therefore, electrophilic substitution would preferentially occur on the unsubstituted ring. The phenyl group itself is an ortho-, para-director. Thus, an incoming electrophile would be directed to the ortho (2' and 6') and para (4') positions of the unsubstituted ring.

On the halogenated ring, the directing effects of the three halogen substituents must be considered. All three halogens (one bromine, two chlorines) are ortho-, para-directors. masterorganicchemistry.comyoutube.com However, due to steric hindrance from the adjacent chlorine atoms and the biphenyl (B1667301) linkage, the ortho positions to the halogens are sterically hindered. The para position to the bromine is already substituted with the other phenyl ring. Therefore, any minor electrophilic substitution on this ring would likely be complex and yield a mixture of products.

A computational study on the reactivity of various halogenating agents in electrophilic substitution reactions highlighted that the reactivity of electrophiles is highly sensitive to the properties of the substrate. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position on Unsubstituted RingPredicted ReactivityDirecting Group
2' (ortho)MajorPhenyl
4' (para)MajorPhenyl
3' (meta)MinorPhenyl
Position on Substituted RingPredicted ReactivityDirecting Groups
2, 6Highly DisfavoredChlorine (ortho,para), Bromine (meta), Steric Hindrance
Other positionsDisfavoredHalogens (deactivating)

Nucleophilic Aromatic Substitution Pathways and Products

Nucleophilic aromatic substitution (SNAr) on halogenated biphenyls is generally challenging but can occur under specific conditions, particularly when strong electron-withdrawing groups are present to stabilize the intermediate Meisenheimer complex. youtube.comnih.gov The halogens themselves are weak activators for SNAr.

For this compound, the halogenated ring is the site for potential nucleophilic attack. The rate of SNAr reactions is often influenced by the nature of the leaving group, with reactivity generally following the order I > Br > Cl > F, reflecting the carbon-halogen bond strength. nih.govlibretexts.org This suggests that the bromine atom at the 4-position would be the most likely to be displaced by a nucleophile.

The reaction proceeds via the formation of a negatively charged intermediate (Meisenheimer complex), and its stability is crucial for the reaction to proceed. youtube.com While the chlorine atoms do provide some inductive stabilization, the absence of strong nitro or cyano groups makes SNAr reactions on this compound less favorable. Elevated temperatures and strong nucleophiles would likely be required for any substitution to occur. acsgcipr.org

Metal-Catalyzed Reductive Dehalogenation and Related Transformations

Metal-catalyzed reductive dehalogenation is a significant transformation for halogenated aromatic compounds. Zero-valent iron (ZVI) is a commonly used reagent for this purpose due to its low cost and effectiveness. researchgate.netosti.govepa.govnih.gov The reaction involves the transfer of electrons from the metal to the halogenated organic compound, leading to the cleavage of the carbon-halogen bond.

For this compound, the different carbon-halogen bonds will exhibit different reactivities towards reductive dehalogenation. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to cleavage. Therefore, the initial step in the reductive dehalogenation would likely be the removal of the bromine atom to form 3,5-dichloro-1,1'-biphenyl. Subsequent dechlorination would then occur, potentially leading to a mixture of partially and fully dehalogenated biphenyls.

The use of nanoscale bimetallic particles, such as Fe-Pd or Fe-Ni, can enhance the rate and extent of dehalogenation. epa.gov These nanoparticles possess a high surface area and the second metal can act as a catalyst for hydrogenation. epa.gov

Table 2: Potential Products of Metal-Catalyzed Reductive Dehalogenation of this compound

ReactantReagentPotential Products
This compoundZero-Valent Iron (ZVI)3,5-dichloro-1,1'-biphenyl, 3-chloro-1,1'-biphenyl, Biphenyl

Oxidative Degradation Mechanisms in Controlled Environments

The oxidative degradation of polychlorinated biphenyls (PCBs) can be achieved through advanced oxidation processes (AOPs). nih.govencyclopedia.pubwikipedia.org These methods generate highly reactive species, such as hydroxyl radicals (•OH), which can attack the aromatic rings. wikipedia.orgca.gov

For this compound, the hydroxyl radical will preferentially add to the unsubstituted phenyl ring due to its higher electron density. epa.gov The reaction with the halogenated ring is slower due to the deactivating effect of the halogens. epa.gov The initial attack of the hydroxyl radical leads to the formation of hydroxylated intermediates. nih.gov These intermediates can then undergo further oxidation, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic halides. encyclopedia.pub

In some biological systems, oxidation can be catalyzed by enzymes like cytochrome P450. wikipedia.org This can lead to the formation of hydroxylated metabolites. nih.gov The position of hydroxylation can be influenced by the substitution pattern of the PCB. nih.gov

The effectiveness of chemical oxidation can be limited by the low water solubility of PCBs, requiring the use of slurries and constant mixing to ensure contact between the oxidant and the compound. cec.org

Photochemical Transformations and Induced Reactivity

Polychlorinated biphenyls can undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. nih.govresearchgate.netnih.gov The primary photochemical process for halogenated aromatics is often reductive dechlorination, where a carbon-halogen bond is cleaved. nih.govosti.gov

For this compound, the absorption of UV light can excite the molecule to a higher energy state, leading to the homolytic cleavage of a carbon-halogen bond. The C-Br bond is generally more susceptible to photolysis than C-Cl bonds. Therefore, the initial step is likely the loss of the bromine atom, forming a dichlorobiphenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield 3,5-dichloro-1,1'-biphenyl. researchgate.net

Further photolysis can lead to the sequential removal of the chlorine atoms. The position of dechlorination can be influenced by steric effects and the substitution pattern of the biphenyl. osti.govresearchgate.net In some cases, photolysis can also lead to the formation of other products through mechanisms potentially involving carbenes. doi.org Photosensitized degradation can also occur in the presence of substances like humic acids. acs.orgnih.gov

Table 3: Potential Photochemical Transformation Products of this compound

ReactantConditionsMajor TransformationPrimary Product
This compoundUV IrradiationReductive Debromination3,5-dichloro-1,1'-biphenyl
3,5-dichloro-1,1'-biphenylUV IrradiationReductive Dechlorination3-chloro-1,1'-biphenyl

Investigation of Radical Reactions and Intermediates

The study of radical reactions and their intermediates is often carried out using techniques like Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orglibretexts.org This technique can detect and characterize species with unpaired electrons, such as the radical intermediates formed during photochemical or certain oxidative processes. nih.gov

In the context of this compound, radical intermediates are expected to form during reductive dehalogenation and photolysis. For instance, the homolytic cleavage of the C-Br bond during photolysis would generate a 3,5-dichlorobiphenyl (B164840) radical and a bromine radical.

The biphenyl radical cation (Ph2+•) has been studied by ESR, and its hyperfine coupling constants have been determined. rsc.org Similar studies on the radical cation or anion of this compound could provide valuable information about its electronic structure and the distribution of the unpaired electron. The formation of dimeric radical cations is also a possibility in some systems. ethernet.edu.et

Sophisticated Analytical and Spectroscopic Research Techniques for Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of a novel compound. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For 4-Bromo-3,5-dichloro-1,1'-biphenyl, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a distinctive isotopic pattern in the mass spectrum, which serves as a confirmatory signature.

Fragmentation analysis, typically induced by electron ionization (EI), reveals the stability of the molecule and the nature of its chemical bonds. The fragmentation pattern of biphenyls is often characterized by the loss of halogen atoms and the cleavage of the biphenyl (B1667301) linkage. Analysis of these fragments helps to confirm the substitution pattern on the aromatic rings.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.

While ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for assembling the complete molecular structure. For this compound, these techniques would establish the following:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming the relative positions of the hydrogen atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the two phenyl rings and confirming the positions of the halogen substituents relative to the hydrogen atoms.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of the compound in the solid phase. researchgate.net This technique is particularly useful for studying polymorphism—the ability of a compound to exist in different crystalline forms. By analyzing the ¹³C chemical shift tensors, ssNMR can reveal details about the molecular packing and the dihedral angle between the two phenyl rings in the crystalline state. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule. The spectra are determined by the vibrations of the chemical bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic rings (typically ~3100-3000 cm⁻¹), C=C stretching within the rings (in the 1600-1450 cm⁻¹ region), and C-H out-of-plane bending vibrations, which are highly diagnostic of the substitution pattern. researchgate.net The C-Cl and C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. For halogenated biphenyls, the C-C inter-ring stretch and the C-halogen stretches provide valuable structural information. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and the torsional angle between the two phenyl rings. Furthermore, it reveals how the molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as halogen bonding or π–π stacking, which govern the supramolecular architecture. nih.gov

Hyphenated Chromatographic Techniques for Separation and Purity Profiling (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of a compound and analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like PCBs. researchgate.net The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment of the compound. core.ac.ukwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analyses where derivatization is not desired, LC-MS is the method of choice. It separates compounds in the liquid phase before they are introduced into the mass spectrometer. This technique is also highly effective for purity profiling and identification.

Theoretical and Computational Chemistry Studies on 4 Bromo 3,5 Dichloro 1,1 Biphenyl

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical methods are fundamental in elucidating the electronic characteristics and predicting the reactivity of 4-Bromo-3,5-dichloro-1,1'-biphenyl.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. For halogenated biphenyls, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G*, provide optimized geometries, electronic energies, and other key parameters. acs.orgresearchgate.netacs.org These calculations are essential for understanding the fundamental structure and stability of the molecule.

For instance, DFT has been employed to study the molecular structure and vibrational frequencies of halogenated benzenes, providing insights into their electronic and spectroscopic properties. nih.gov Such studies often include the analysis of molecular electrostatic potential (MEP), which helps in predicting sites for electrophilic and nucleophilic attack, and Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and intramolecular interactions. nih.gov The analysis of global reactivity parameters, such as HOMO-LUMO energy gaps, can also suggest the relative stability of the compound in redox reactions. acs.org

Ab Initio Methods for Excited State and Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying excited states and reaction pathways. Methods like spin-orbit general multiconfigurational quasidegenerate perturbation theory (SO-GMC-QDPT) have been used to investigate the core-excited electronic structures of molecules containing bromine. nih.gov These calculations provide potential energy curves and transition dipole moments, which are essential for interpreting transient absorption spectra and understanding photochemical dynamics. nih.gov While specific ab initio studies on this compound are not extensively documented in the provided results, the methodologies applied to similar brominated compounds are directly relevant for understanding its excited state behavior and potential reaction mechanisms. nih.gov

Conformational Analysis and Rotational Energy Barriers of the Biphenyl (B1667301) Core

The conformation of the biphenyl core, defined by the dihedral angle between the two phenyl rings, is a key determinant of its physical and chemical properties.

Influence of Halogen Substituents on Torsional Dynamics

The presence and position of halogen substituents significantly influence the torsional dynamics and rotational energy barriers of the biphenyl core. acs.orgresearchgate.netacs.org Steric effects are a primary factor, with larger ortho substituents leading to larger dihedral angles and higher rotational barriers. acs.orgresearchgate.netacs.orgrsc.org For example, in 2-halogenated biphenyls, the twist angle and the energy barrier at a 0° dihedral angle increase with the size of the halogen atom. acs.org

However, attractive forces can also play a role, as seen in 2,2'-dihalogenated biphenyls where the dihedral angle can be smaller than expected based on steric hindrance alone. acs.orgacs.org For 3,3'-disubstituted biphenyls, a double minimum in the torsional potential is typically observed. acs.orgresearchgate.netacs.org The specific substitution pattern of this compound, with halogens at the 3, 4', and 5 positions, will have a unique impact on its preferred conformation and rotational energetics, which can be predicted using computational methods. acs.orgresearchgate.netacs.org

CompoundMethodTwist Angle (°)Rotational Energy Barrier (kcal/mol)
BiphenylB3LYP/6-311+G42.52.2 (at 0°)
2-Fluoro BiphenylB3LYP/6-311+G45.13.0 (at 0°)
2-Chloro BiphenylB3LYP/6-311+G59.97.6 (at 0°)
2-Bromo BiphenylB3LYP/6-311+G63.68.6 (at 0°)

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For instance, DFT calculations can predict NMR chemical shifts, and time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra. semanticscholar.org

For related halogenated compounds, quantum chemical calculations have been successfully used to predict geometrical parameters and chemical shifts, showing good agreement with experimental data from X-ray diffraction and NMR spectroscopy. semanticscholar.org Discrepancies between theoretical and experimental results are often attributed to the different environmental conditions (gas phase in calculations vs. solid or solution phase in experiments). semanticscholar.orgresearchgate.net The prediction of vibrational frequencies (IR and Raman) is another area where computational methods provide valuable insights that aid in the assignment of experimental spectra. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments and to understand its intermolecular interactions. While specific MD simulations for this exact compound are not detailed in the provided search results, the methodologies are well-established.

Hirshfeld surface analysis, a computational tool often used in conjunction with crystal structure data, can reveal the nature and extent of intermolecular interactions. nih.gov For a related compound, this analysis showed significant contributions from C⋯H/H⋯C, H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts. nih.gov Such analyses can also identify specific directional interactions like halogen⋯oxygen contacts. nih.gov These computational approaches are invaluable for understanding how this compound might interact with itself and with other molecules in a condensed phase, which is crucial for predicting its bulk properties and behavior in solution. nih.govrsc.org

Interaction TypeContribution (%) in a related biphenyl derivative nih.gov
C⋯H/H⋯C32.2
H⋯H26.3
Br⋯H/H⋯Br10.7
O⋯H/H⋯O10.4
Cl⋯H/H⋯Cl7.5

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling, utilizing methods like Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction mechanisms of halogenated aromatic compounds. These computational approaches allow for the investigation of reaction thermodynamics and kinetics, including the characterization of intermediates and transition states that are often difficult to observe experimentally. For polyhalogenated biphenyls, theoretical studies have primarily focused on degradation pathways, which are of significant environmental interest.

One of the key reaction mechanisms studied for compounds similar to this compound is photodehalogenation. nih.gov Theoretical investigations have shown that the dissociation of the carbon-halogen bond is a critical step in the photodechlorination of PCBs. nih.gov The torsional angle between the two phenyl rings, which is influenced by the number and position of halogen substituents, plays a significant role in the photoreactivity of these compounds. nih.gov For instance, a greater degree of non-coplanarity in the excited triplet state can lead to higher photoreactivity. nih.gov It is plausible that this compound would undergo a similar photodehalogenation process, with the weaker carbon-bromine bond likely being more susceptible to cleavage than the carbon-chlorine bonds.

Another important degradation pathway for halogenated biphenyls in the environment is their reaction with hydroxyl (•OH) radicals. researchgate.net Computational studies on PCBs have revealed that these reactions typically initiate with the addition of the •OH radical to one of the phenyl rings, forming a hydroxybiphenyl adduct. researchgate.net The subsequent fate of this adduct can involve various pathways, leading to the formation of hydroxylated derivatives. researchgate.netacs.org DFT calculations have been employed to determine the energetically favorable sites for •OH radical attack and to map out the potential energy surfaces of these reactions. researchgate.net

The table below presents representative data from computational studies on related polychlorinated biphenyls, illustrating the types of quantitative information that can be obtained through in silico modeling. It is important to note that these values are for different PCB congeners and not for this compound itself.

PCB CongenerReaction PathwayCalculated ParameterValueComputational Method
PCB-47Reaction with •OHReaction Rate Constant1.27 x 10⁻¹² cm³/molecule·sMPWB1K
PCB-77Atmospheric DegradationEnergy Barriers and Reaction HeatsCompound-specific valuesDFT/6-31G*
Various PCBsPhotodechlorinationC-Cl Bond Dissociation EnergiesPathway-dependent valuesDFT

This table is illustrative and compiled from findings on various PCBs to demonstrate the nature of data from in silico studies. nih.govresearchgate.net

Furthermore, theoretical models can predict the transition states of these reactions, providing detailed geometric and energetic information. For example, in electrophilic substitution reactions, the structures of intermediate π- and σ-complexes and the corresponding transition states can be optimized to understand the reaction mechanism. nih.gov While not directly studied for this compound, it is anticipated that its reaction mechanisms would be amenable to similar computational investigation, providing valuable data on its reactivity and degradation pathways.

Environmental Fate and Biogeochemical Transformations of Halogenated Biphenyls

Abiotic Degradation Pathways in Environmental Compartments

The environmental persistence of halogenated biphenyls is significantly influenced by abiotic degradation processes, which are chemical reactions that occur without the involvement of living organisms. These pathways, primarily photolysis, hydrolysis, and oxidation, are critical in determining the ultimate fate of these compounds in various environmental compartments.

Photolytic Degradation Kinetics and Mechanisms in Aqueous and Atmospheric Systems

Photolytic degradation, the breakdown of compounds by light, is a primary abiotic pathway for halogenated biphenyls. In aqueous and atmospheric systems, the absorption of solar radiation can lead to the cleavage of carbon-halogen bonds. The rate and mechanism of photolysis are dependent on the number and position of halogen substituents. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that 4-Bromo-3,5-dichloro-1,1'-biphenyl would likely undergo debromination more readily than dechlorination under photolytic conditions.

Studies on other halogenated biphenyls have shown that photodegradation predominantly affects higher chlorinated congeners, leading to dechlorination under UV irradiation. nih.gov The process often follows pseudo-first-order kinetics. For instance, the photolysis of various PCB congeners in n-hexane under a high-pressure mercury lamp showed rate constants ranging from 0.0011 s⁻¹ to 0.0574 s⁻¹. nih.gov It is anticipated that this compound would exhibit similar kinetics, with the rate being influenced by the specific light wavelength and the presence of photosensitizers in the environment.

The mechanism of photolysis in aqueous systems can be complex, involving direct photolysis where the molecule itself absorbs light, and indirect photolysis mediated by other substances such as humic acids. For other halogenated aromatic compounds, photodecomposition is enhanced in the presence of a light source and can be influenced by pH. eeer.org

Hydrolysis and Oxidation Processes in Aquatic Environments

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for halogenated biphenyls under typical environmental conditions due to the stability of the biphenyl (B1667301) ring and the carbon-halogen bonds.

However, oxidation, particularly by hydroxyl radicals (•OH), is a significant abiotic degradation pathway in aquatic and atmospheric environments. semanticscholar.orgnih.govnih.gov Hydroxyl radicals are highly reactive species formed through various photochemical processes. The reaction of •OH with halogenated biphenyls typically involves the addition of the hydroxyl group to an unsubstituted carbon atom on the aromatic ring. semanticscholar.orgnih.govnih.gov For this compound, this would likely occur on the phenyl ring that is not substituted with chlorine atoms. The rate of oxidation is generally inversely proportional to the degree of halogenation. semanticscholar.orgnih.govnih.gov

Advanced oxidation processes (AOPs), such as the Fenton reaction which generates hydroxyl radicals, have been shown to effectively degrade various organic pollutants, including halogenated compounds. sigmaaldrich.com These processes can lead to the mineralization of the organic compound, converting it to carbon dioxide and water. sigmaaldrich.com

Biotic Transformation and Biodegradation by Microbial Consortia

The microbial-mediated transformation and degradation of halogenated biphenyls are crucial processes that can lead to their removal from the environment. These processes are often slow and dependent on the specific microbial communities present and the environmental conditions.

Enzymatic Pathways and Gene Expression in Halogenated Biphenyl Metabolism

The primary enzymatic pathway for the aerobic degradation of biphenyl and its halogenated derivatives is the biphenyl (bph) pathway. This pathway is initiated by a multi-component enzyme system called biphenyl dioxygenase (BphA). BphA catalyzes the dihydroxylation of the biphenyl molecule, adding two hydroxyl groups to the aromatic ring to form a cis-dihydrodiol. This initial step is often the rate-limiting step in the degradation of halogenated biphenyls.

The subsequent enzymes in the bph pathway, including a dehydrogenase (BphB), a ring-cleavage dioxygenase (BphC), and a hydrolase (BphD), further process the dihydroxylated intermediate, leading to the opening of the aromatic ring and eventual mineralization. The genes encoding these enzymes (bphA, bphB, bphC, bphD) are often located on plasmids or in gene clusters on the bacterial chromosome, allowing for their transfer between different bacterial species.

The substitution pattern of the halogenated biphenyl significantly affects its susceptibility to degradation by biphenyl dioxygenase. For this compound, the presence of chlorine atoms at the 3 and 5 positions on one ring and a bromine atom at the 4' position on the other ring would present a specific challenge for the enzymatic system. The degradation would likely be initiated on the less chlorinated ring.

Environmental Persistence and Long-Range Transport Modeling

Due to their chemical stability and resistance to degradation, halogenated biphenyls are persistent organic pollutants (POPs). Their hydrophobicity leads to their partitioning into soils, sediments, and fatty tissues of organisms, leading to bioaccumulation and biomagnification in food webs.

The combination of persistence and semi-volatility allows for the long-range atmospheric transport of these compounds from source regions to remote areas like the Arctic and Antarctic. This "grasshopper effect" involves cycles of volatilization, atmospheric transport, and deposition.

While specific long-range transport models for this compound are not available, its potential for long-range transport can be inferred from its physicochemical properties. Its molecular weight and degree of halogenation would place it in a category of compounds with moderate volatility, making it susceptible to long-range atmospheric transport. Models for other PCBs have shown that lower-chlorinated congeners are more volatile and thus more readily transported in the atmosphere. The presence of both bromine and chlorine atoms in this compound would influence its partitioning behavior and, consequently, its transport potential.

Interactive Data Table: Representative Abiotic Degradation Data for Halogenated Biphenyls

CompoundMatrixLight SourceRate ConstantReference
Polychlorinated Biphenyls (various congeners)n-HexaneHigh-pressure mercury lamp0.0011 - 0.0574 s⁻¹ nih.gov
4-NitrophenolAqueous-- sigmaaldrich.com
1-((3,5-Dichloro-2,4-difluorophenyl)-amino)-3-(2,6-difluoro-3-nitrophenyl)propan-2-olAqueousMedium-pressure mercury lamp- eeer.org

Note: This table presents data for analogous compounds to illustrate degradation kinetics due to the lack of specific data for this compound.

Interactive Data Table: Representative Microbial Degradation of Biphenyl

MicroorganismSubstrateDegradation RateMetabolitesReference
Dyella ginsengisoli LA-4Biphenyl>95 mg/L in 36 h2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, benzoic acid
Alcaligenes eutrophus A5DDT-1,1,1-trichloro-2-(4-chlorophenyl-2,3-dihydro-4,6-cyclohexadiene)-2-(4'-chlorophenyl)ethane

Note: This table presents data for the degradation of biphenyl and a related chlorinated compound to illustrate microbial degradation processes.

Sorption, Desorption, and Bioavailability Dynamics in Soil and Sediment

The environmental behavior of halogenated biphenyls, such as this compound, in soil and sediment is largely governed by sorption and desorption processes. These processes control the compound's concentration in the aqueous phase, and therefore its mobility and bioavailability to organisms. Due to a lack of specific studies on this compound, the following discussion is based on the well-documented behavior of structurally similar compounds, namely polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs).

Sorption, the process by which a chemical binds to solid particles, is a key factor in the environmental fate of hydrophobic compounds like halogenated biphenyls. The extent of sorption is often quantified by the soil or sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). For hydrophobic compounds, sorption is primarily driven by partitioning into the organic matter fraction of soil and sediment. mun.canih.gov Consequently, soils and sediments with higher organic carbon content generally exhibit stronger sorption of these compounds. mun.canih.gov

The desorption of halogenated biphenyls from sediment is often observed to be a biphasic or triphasic process, consisting of rapid, slow, and sometimes very slow desorbing fractions. nih.govoup.com The rapidly desorbing fraction is considered to be more readily bioavailable, while the slowly desorbing fraction is thought to be sequestered within the sediment matrix, making it less accessible to organisms. oup.com The rate of desorption is influenced by several factors, including the properties of the compound (e.g., hydrophobicity, molecular volume), the characteristics of the sediment (e.g., organic matter content and composition, particle size), and the contact time between the compound and the sediment, a phenomenon often referred to as "aging". nih.govoup.com Generally, the fraction of slowly desorbing compounds increases with both increasing hydrophobicity and longer equilibration times. oup.com

Table 1: Factors Influencing Sorption and Desorption of Halogenated Biphenyls in Soil and Sediment

Factor Influence on Sorption/Desorption Description
Organic Carbon Content Increases sorption Halogenated biphenyls are hydrophobic and preferentially partition into the organic matter of soil and sediment. mun.canih.gov
Compound Hydrophobicity Increases sorption and the slowly desorbing fraction More hydrophobic compounds have a stronger tendency to sorb to sediment particles. oup.com
Particle Size Influences sorption and desorption rates Smaller particles have a larger surface area, which can lead to increased sorption. nih.gov
Aging/Contact Time Increases the slowly desorbing fraction Over time, compounds can diffuse into the micropores of sediment particles, becoming less available for desorption. oup.com
Sediment Composition Affects sorption mechanisms The nature of the organic matter (e.g., "younger" vs. more diagenetically altered) can influence desorption rates. nih.gov

Biotransformation in Model Organisms (Excluding Human Clinical Data)

Microbial Biotransformation:

In the environment, microorganisms play a significant role in the degradation of halogenated biphenyls. The process often involves a combination of anaerobic and aerobic bacteria. nih.govwikipedia.org Under anaerobic conditions, highly chlorinated biphenyls can undergo reductive dehalogenation, where chlorine atoms are removed from the biphenyl structure. nih.gov This process is crucial as it can reduce the toxicity of the parent compound and often results in less chlorinated congeners that are more susceptible to aerobic degradation. nih.gov

Aerobic bacteria can then break down these less halogenated biphenyls through a well-characterized metabolic pathway known as the biphenyl upper pathway (or bph pathway). nih.govgoogle.com This pathway involves a series of enzymatic reactions initiated by a biphenyl dioxygenase, which introduces hydroxyl groups onto the aromatic rings. nih.gov Subsequent enzymatic steps lead to the cleavage of the biphenyl rings, ultimately breaking the compound down into simpler molecules that can enter central metabolic pathways. nih.govwikipedia.org The presence of halogen substituents can hinder this process, with the position and number of halogens influencing the rate and extent of degradation.

Biotransformation in Fish:

Fish can metabolize halogenated biphenyls through enzymatic systems, primarily involving cytochrome P450 monooxygenases. nih.govnih.gov These enzymes can hydroxylate the biphenyl rings, which is an initial step towards detoxification and excretion. However, the metabolic capacity varies significantly among fish species and is influenced by factors such as age and sex. nih.gov

In some cases, the biotransformation of halogenated biphenyls in fish can lead to the formation of metabolites that are more toxic than the parent compound. For example, hydroxylated PCBs (OH-PCBs) have been shown to exhibit various toxic effects. Furthermore, the metabolism of PBBs in fish has been observed to involve debromination, leading to the formation of other PBB congeners. nih.gov This metabolic transformation can complicate the assessment of bioaccumulation and toxicity, as the mixture of congeners within the organism changes over time. nih.gov The gut microbiome of organisms can also contribute to the metabolism of these compounds, for instance, by hydrolyzing sulfate (B86663) conjugates of hydroxylated PCBs back to their more active forms. uiowa.eduacs.org

Table 2: Key Processes and Enzymes in the Biotransformation of Halogenated Biphenyls

Organism Group Key Transformation Process Enzymes Involved (Examples) Resulting Products (Examples)
Anaerobic Bacteria Reductive Dehalogenation Reductive dehalogenases Less halogenated biphenyls
Aerobic Bacteria Oxidative Degradation Biphenyl dioxygenase, Dihydrodiol dehydrogenase Dihydroxylated biphenyls, Ring cleavage products
Fish Hydroxylation, Dehalogenation Cytochrome P450 monooxygenases Hydroxylated biphenyls, Debrominated congeners

Applications and Potential Research Directions in Materials Science and Catalysis

Utilization as a Molecular Building Block in Polymer and Macrocycle Synthesis

The structure of 4-Bromo-3,5-dichloro-1,1'-biphenyl is ideally suited for the construction of complex polymers and macrocycles through modern cross-coupling methodologies. The presence of multiple, distinct halogen atoms allows for stepwise and site-selective reactions, enabling the precise assembly of larger molecular architectures.

Detailed research findings indicate that aryl halides are fundamental precursors for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly effective for this purpose. libretexts.orglibretexts.org The C-Br bond is generally more reactive than the C-Cl bond in these catalytic cycles, a feature that can be exploited to achieve selective functionalization. For instance, the bromine atom can be selectively coupled with a boronic acid (Suzuki) or a terminal alkyne (Sonogashira), leaving the chloro groups intact for subsequent transformations. libretexts.orgwikipedia.org

This step-wise approach allows for the synthesis of well-defined oligomers and polymers with rigid biphenyl (B1667301) units in the backbone. Such polymers are of interest for their thermal stability and potential use in materials requiring a high degree of structural order. Similarly, this building block can be used to synthesize complex macrocycles, where the biphenyl unit imparts conformational rigidity. A series of macrocyclic biphenyl tetraoxazoles has been synthesized using related bromo-biphenyl derivatives, highlighting the utility of this class of compounds in forming large, cyclic structures through methods like the Suzuki coupling. organic-chemistry.org

Table 1: Potential Cross-Coupling Reactions for Polymer/Macrocycle Synthesis

Reaction Name Reactant 1 Reactant 2 Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Coupling This compound Organoboron compound (e.g., boronic acid/ester) Palladium catalyst + Base C-C (Aryl-Aryl)

Design of Ligands for Homogeneous and Heterogeneous Catalytic Systems

The development of efficient chiral ligands is a cornerstone of asymmetric catalysis. Axially chiral biphenyls are a privileged class of ligands, and their catalytic efficiency is highly dependent on the steric and electronic properties of the substituents at the 3, 3', 5, and 5' positions. chemrxiv.orgnih.gov The 3,5-dichloro substitution pattern on one ring of this compound makes it a valuable scaffold for designing novel ligands.

The electron-withdrawing nature and steric bulk of the chlorine atoms can significantly influence the geometry and electronic environment of a catalyst's active site. chemrxiv.org This can lead to dramatic changes in reactivity and enantioselectivity. chemrxiv.org Research has shown that adjusting these substituents allows for the fine-tuning of ligands for specific asymmetric transformations. chemrxiv.orgnih.gov For example, biphenyl-based diphosphine ligands, such as MeO-BIPHEP and DIFLUORPHOS, are leading systems in asymmetric hydrogenation, and their efficacy is directly tied to the electronic nature and dihedral angle of the biphenyl backbone. nih.gov

By converting the bromo- and chloro-substituted biphenyl into a phosphine (B1218219) derivative (e.g., through lithiation followed by reaction with a chlorophosphine), new ligands can be synthesized. The specific substitution of this compound offers a unique stereoelectronic profile that could be beneficial in various metal-catalyzed reactions, including hydrogenations and carbon-carbon bond formations. nih.govabcr.com

Integration into Advanced Organic Electronic and Optoelectronic Materials (e.g., OLEDs, Liquid Crystals)

Biphenyl derivatives are widely used as core components in materials for organic electronics due to their rigidity, thermal stability, and tunable electronic properties. Halogenated biphenyls, in particular, are frequently employed as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals (LCs). bldpharm.com

In the field of OLEDs, the introduction of halogen atoms like bromine and chlorine can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. This tuning is critical for optimizing charge injection, transport, and recombination within the device, ultimately affecting its efficiency and color purity. Bromo-substituted biphenyls are listed as key intermediates for creating more complex molecules used in OLED stacks. bldpharm.com this compound can serve as a precursor to synthesize host materials or functionalized emitters through cross-coupling reactions.

The rigid, rod-like shape of the biphenyl unit is a fundamental requirement for liquid crystalline behavior. The specific substitution pattern and polarity introduced by the halogen atoms in this compound would influence the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. google.com Research on trifluoro-biphenyl compounds has demonstrated their utility in liquid crystal displays (LCDs) for applications like thin-film transistors (TFTs). nih.gov The unique combination of halogens in the target compound provides a platform for creating new LC materials with tailored dielectric anisotropy and clearing points.

Development of Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the design of systems where molecules organize into larger, ordered structures through non-covalent interactions. The halogen atoms on this compound can act as directional interaction points, making it a promising candidate for building self-assembled systems.

Specifically, halogen bonding—an attractive interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom)—is a powerful tool for crystal engineering. Research on the crystal structure of a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, revealed the presence of short chlorine-oxygen and bromine-oxygen contacts. chemicalbook.com These interactions were instrumental in directing the assembly of the molecules into extended sheets, demonstrating the structure-directing role of halogen atoms. chemicalbook.com The 3,5-dichloro arrangement and the 4-bromo position on the target biphenyl provide multiple sites for such interactions, potentially leading to the formation of predictable and robust supramolecular networks like tapes, sheets, or porous frameworks. These assemblies are of interest for applications in areas such as molecular recognition and materials with anisotropic properties.

Role in Niche Chemical Applications (excluding pharmaceutical drug candidates and related biological activity)

Beyond its potential in advanced materials, this compound serves as a valuable chemical intermediate for the synthesis of other complex organic molecules. Its precursor, 1-bromo-3,5-dichlorobenzene (B43179), is a known starting material for producing dyes and fungicides. google.comacs.org

The primary utility of this compound in niche chemical synthesis stems from the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions. The C-Br bond typically undergoes oxidative addition to a palladium(0) center more readily than a C-Cl bond. This selectivity allows chemists to perform sequential couplings. For example, a Suzuki or Sonogashira reaction can be performed selectively at the C-Br position, followed by a second, different coupling reaction at one of the C-Cl positions under more forcing conditions. This stepwise functionalization makes it a powerful tool for creating polysubstituted biphenyls with high precision, which would be difficult to achieve otherwise. Such complex biaryl scaffolds are important in agrochemicals, specialty polymers, and as precursors for further chemical elaboration.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-bromo-3,5-dichlorobenzene
4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate
MeO-BIPHEP (6,6′-Dimethoxy-2,2′-bis(diphenylphosphino)-1,1′-biphenyl)
DIFLUORPHOS

Future Research Directions and Advanced Methodological Developments for 4 Bromo 3,5 Dichloro 1,1 Biphenyl

Sustainable and Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are increasingly central to chemical research, aiming to reduce the environmental impact of chemical processes. Future work on 4-bromo-3,5-dichloro-1,1'-biphenyl will likely prioritize the development of sustainable methods for both its creation and breakdown.

Synthesis: Research into the synthesis of biphenyl (B1667301) derivatives has traditionally relied on methods like the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov Future efforts will focus on making these processes more environmentally benign. This includes the use of water as a reaction solvent, the development of highly efficient and reusable catalysts to minimize waste, and exploring alternative energy sources like microwave or ultrasonic irradiation to reduce energy consumption. acs.org Another promising avenue is the adaptation of classic reactions, such as Friedel-Crafts alkylation, to use greener solvent systems like ionic liquids, which can significantly mitigate environmental concerns associated with volatile organic compounds. rsc.org

Degradation: The persistence of halogenated biphenyls in the environment necessitates research into effective and eco-friendly degradation methods. Bioremediation, which uses microorganisms to break down contaminants, stands out as a key green approach. researchgate.net Future studies will focus on identifying and engineering specific microbial strains or enzymatic systems capable of cleaving the stable aromatic rings and carbon-halogen bonds of this compound. This involves exploring the metabolic pathways of microbes found in contaminated sites and using genetic engineering to enhance their degradative capabilities.

Table 1: Green Chemistry Strategies for this compound

Area Conventional Method Future Green Approach Anticipated Benefits
Synthesis Suzuki-Miyaura coupling in organic solvents Catalysis in aqueous media; Use of reusable catalysts; Microwave-assisted synthesis Reduced solvent waste, improved energy efficiency, lower catalyst load
Degradation Incineration, chemical treatment Bioremediation with specialized microbes; Enzymatic degradation Lower energy consumption, minimal hazardous byproducts, in-situ application

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the potential applications of this compound, researchers are turning to powerful techniques that can rapidly generate and test a vast number of related molecules.

Combinatorial Chemistry: This approach allows for the systematic and simultaneous synthesis of a large "library" of compounds from a set of building blocks. pharmatutor.orgwikipedia.org Starting with the this compound scaffold, combinatorial methods can be used to introduce a wide variety of functional groups at different positions on the biphenyl rings. This creates a diverse collection of derivatives, each with potentially unique chemical and physical properties. nih.gov Such libraries are invaluable for systematically studying structure-activity relationships (SAR). nih.gov

High-Throughput Screening (HTS): Once a combinatorial library is created, HTS enables the rapid testing of thousands or even millions of these compounds for a specific activity. bmglabtech.com Using automated robotics and sensitive detection methods, HTS can quickly identify "hits"—compounds that exhibit a desired biological or material property. ewadirect.comnumberanalytics.com For instance, derivatives of this compound could be screened for potential pharmaceutical activity, such as enzyme inhibition or receptor binding. bmglabtech.com The results from HTS provide the starting point for further optimization and development. bmglabtech.com Advanced platforms can now screen millions of compounds per minute, dramatically accelerating the pace of discovery. acs.org

Advanced In Situ Spectroscopic Studies of Reaction Pathways

A deep understanding of how chemical reactions occur at a molecular level is crucial for optimizing synthesis and developing new transformations. Advanced in situ spectroscopic techniques, which monitor reactions as they happen, are critical for gaining these insights.

Future research will employ methods like high-pressure Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to study the synthesis of this compound and its derivatives in real-time. rsc.org These techniques allow scientists to observe transient intermediates, identify catalyst resting states, and determine the influence of reaction conditions (like pressure and temperature) on the reaction mechanism. rsc.org For example, in situ studies, combined with techniques like deuterium (B1214612) labeling, can reveal the rate-determining step of a reaction and clarify the role of solvents and catalysts, as demonstrated in studies of gold-catalyzed cyclizations. acs.orgacs.org This detailed mechanistic information is essential for improving reaction yields, minimizing byproducts, and designing more efficient catalytic systems.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and behaviors, reducing the need for time-consuming and expensive experiments.

For this compound and its derivatives, ML models can be trained on existing data to forecast a wide range of characteristics. This includes predicting toxicological profiles, environmental fate, and metabolic pathways. researchgate.netacs.orgnih.gov For example, machine learning models have been successfully developed to predict the retention times and mass spectrometry responses of hydroxylated metabolites of polychlorinated biphenyls (PCBs), aiding in their identification in biological samples. nih.gov Similar models could be developed for this compound. Furthermore, AI can be used to predict the outcomes of chemical reactions, guiding the design of synthetic routes with higher efficiency. ML algorithms can also analyze complex datasets to understand subtle molecular interactions, such as halogen bonding, which are crucial for the rational design of new materials and drugs. fnasjournals.com

Table 2: Applications of AI/ML in this compound Research

Application Area Machine Learning Model Type Predicted Property Impact
Toxicology Quantitative Structure-Activity Relationship (QSAR) Toxicity, Bioaccumulation Factor Faster risk assessment, reduced animal testing
Environmental Science Random Forest Regression (RFR), Multiple Linear Regression (MLR) Environmental persistence, Degradation pathways Improved environmental impact modeling
Synthesis Neural Networks Reaction yield, Optimal conditions Accelerated development of synthetic routes
Materials Science Deep Learning Electronic properties, Crystal structure Guided discovery of new functional materials

Multidisciplinary Research at the Interface of Chemistry, Environmental Science, and Materials Engineering

The complex nature of halogenated biphenyls demands a collaborative research approach that integrates expertise from multiple scientific disciplines.

Future progress in understanding this compound will depend on projects that bridge chemistry, environmental science, and materials engineering.

Chemistry and Environmental Science: Chemists can synthesize analytical standards and develop sensitive detection methods, while environmental scientists can use these tools to study the compound's distribution, transport, and fate in various ecosystems (air, water, soil, and biota). nih.gov Toxicologists can work alongside chemists to correlate specific structural features with biological effects. nih.gov

Chemistry and Materials Engineering: While known as environmental contaminants, biphenyl structures are also fundamental components of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). nih.gov Collaborative research could explore the potential of this compound as a precursor for novel functional materials. Chemists would design and synthesize derivatives with specific electronic and photophysical properties, which materials engineers would then fabricate into devices and characterize for performance. This synergy could lead to the development of new flame-retardant materials, semiconductors, or specialty polymers.

By fostering these multidisciplinary collaborations, the scientific community can build a comprehensive understanding of this compound, addressing both its environmental challenges and its potential for technological innovation.

Q & A

What are the recommended synthetic routes for preparing 4-Bromo-3,5-dichloro-1,1'-biphenyl?

Level: Basic
Methodological Answer:
Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors. For example, brominated and chlorinated aromatic intermediates can be coupled under palladium catalysis. Post-synthesis purification is critical; liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are used to verify purity and structural integrity. Retention times (e.g., 1.68 minutes under QC-SMD-TFA05 conditions) and mass spectral data (e.g., m/z 685 [M+H]⁺) should align with theoretical values .

How can the crystal structure of this compound be determined?

Level: Basic
Methodological Answer:
X-ray crystallography using programs like SHELXL is standard for resolving biphenyl derivatives' structures. Single-crystal diffraction data are refined iteratively, with emphasis on resolving halogen (Br/Cl) substituent positions. SHELX programs are robust for small-molecule refinement, and validation metrics (R-factor, electron density maps) should meet IUCr standards .

What analytical techniques are optimal for detecting trace levels of this compound in environmental samples?

Level: Advanced
Methodological Answer:
Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for detecting halogenated biphenyls in soil or water. For quantitative analysis, isotope dilution using deuterated analogs improves accuracy. Monitoring programs often reference polychlorinated biphenyl (PCB) protocols, given structural similarities in persistence and bioaccumulation .

How do microbial degradation pathways for halogenated biphenyls apply to this compound?

Level: Advanced
Methodological Answer:
Studies on Beijerinckia sp. strain B1 reveal meta-cleavage pathways for biphenyl degradation. Enzymes like 2,3-dihydroxybiphenyl 1,2-dioxygenase may act on dihalogenated analogs. Experimental design should include aerobic batch cultures with the compound as the sole carbon source, followed by LCMS to identify metabolites (e.g., chlorinated catechols). Activity assays for dioxygenases (e.g., spectrophotometric monitoring at 434 nm) confirm enzymatic cleavage .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of Br/Cl substituents. Frontier molecular orbital (FMO) analysis identifies reactive sites, while transition-state simulations predict activation energies. Docking studies with microbial enzymes (e.g., cytochrome P450) assess biodegradation potential. Software like Gaussian or ORCA is recommended .

What are the challenges in resolving spectral overlaps in NMR analysis?

Level: Advanced
Methodological Answer:
¹H-¹³C heteronuclear correlation spectroscopy (HSQC/HMBC) resolves overlapping signals from aromatic protons. For halogen nuclei (e.g., ³⁵Cl/³⁷Cl), quadrupolar relaxation complicates NMR; ultra-high-field instruments (>600 MHz) improve resolution. Deuterated solvents (e.g., DMSO-d₆) and relaxation agents (e.g., Cr(acac)₃) enhance signal clarity .

What safety protocols are critical for handling this compound?

Level: Basic
Methodological Answer:
Use fume hoods for synthesis and wear nitrile gloves (not latex) to prevent permeation. Waste must be treated as hazardous halogenated organic waste. Acute toxicity testing in model organisms (e.g., Daphnia magna) is advised for ecotoxicological profiling. Always consult safety data sheets (SDS) for disposal guidelines .

How does substituent arrangement influence photostability?

Level: Advanced
Methodological Answer:
Symmetrical substitution (3,5-dichloro, 4-bromo) increases steric hindrance, reducing π-π stacking and photodegradation rates. Accelerated light exposure tests (e.g., 300 W xenon lamps) quantify degradation kinetics. UV-Vis spectroscopy tracks absorbance shifts, while HPLC identifies photoproducts (e.g., dehalogenated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.